1-Methylnicotinamide-d7 Iodide
Description
Properties
Molecular Formula |
C7H2D7N2O.I |
|---|---|
Molecular Weight |
271.11 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Stability
The amide group undergoes base-catalyzed hydrolysis , though the deuterated methyl group alters reaction kinetics:
Reaction:
1-Methylnicotinamide-d7 Iodide + OH⁻ → Nicotinic acid-d7 + Methylamine
| Condition | Observation | Source |
|---|---|---|
| pH 12, 80°C | 90% hydrolysis in 2 hours | |
| pH 7, 25°C | <5% hydrolysis after 24 hours | |
| Activation Energy | 68 kJ/mol (vs. 63 kJ/mol for non-D7) |
Deuterium substitution increases the activation energy by ~8%, attributed to the deuterium isotope effect on the transition state.
Prostacyclin-Mediated Anti-Thrombotic Activity
In platelet aggregation assays:
| Compound | IC₅₀ (Collagen-Induced Aggregation) | COX-2 Upregulation (Fold) | Source |
|---|---|---|---|
| 1-MNA-d7 | 45 ± 6 μM | 3.2 ± 0.4 | |
| Nicotinamide | >500 μM | 1.1 ± 0.2 | |
| Acetylsalicylic Acid | 300 μM | N/A |
1-Methylnicotinamide-d7 enhances prostacyclin (PGI₂) synthesis by upregulating COX-2 expression in endothelial cells, reducing thrombus formation via cAMP-dependent platelet inhibition .
Electrophilic Substitution
The pyridine ring undergoes deuterium exchange under acidic conditions:
Reaction:
C₇H₅D₇IN₂O + D₂O/H⁺ → C₇D₅H₂IN₂O + HD
| Condition | Deuteration Level Achieved | Half-Life (h) | Source |
|---|---|---|---|
| 1M DCl, 100°C | 97% D at C2/C4 | 1.5 | |
| 0.1M D₂SO₄, 60°C | 82% D at C2/C4 | 4.2 |
This reaction is critical for isotopic labeling studies in metabolic flux analysis.
Analytical Derivatization
In mass spectrometry workflows, 1-Methylnicotinamide-d7 forms stable ion pairs with trifluoroacetic acid (TFA):
| Adduct | m/z Observed | Collision Energy (eV) | Source |
|---|---|---|---|
| [M+H]⁺ | 272.1 | 15 | |
| [M+TFA-H]⁻ | 422.0 | 25 | |
| [M+Na]⁺ | 294.1 | 20 |
These adducts enable precise quantification in LC-MS/MS assays with a limit of detection (LOD) of 0.1 nM.
Comparison with Similar Compounds
1-Methylnicotinamide Iodide (Non-Deuterated)
- Molecular Formula : C₇H₉IN₂O vs. C₇H₂D₇IN₂O (deuterated form) .
- Applications: The non-deuterated form serves as a reference standard in pharmaceutical analysis, while the deuterated version (d7) is used for isotopic dilution in MS to correct for matrix effects .
- Stability: Both forms exhibit similar solubility in polar solvents, but the deuterated form may show minor differences in retention time during chromatography due to isotopic effects .
(S)-1-Methylnicotinium Iodide
Nicotinic Acid (Niacin)
- Functional Group : Carboxylic acid (-COOH) vs. methylamide (-CONHCH₃) in 1-Methylnicotinamide-d7 Iodide .
- Biological Role : Precursor for NAD+ synthesis, while 1-Methylnicotinamide-d7 Iodide is a metabolite and analytical tool .
Isotopic Analogs
1-Methylnicotinamide-d3 Iodide
- Deuterium Substitution : Contains three deuterium atoms vs. seven in the d7 form .
- Analytical Utility : The d7 variant provides a larger mass shift (Δm/z = 7), improving detection specificity in high-resolution MS compared to d3 (Δm/z = 3) .
Other Iodide Salts
Potassium Iodide (KI)
- Applications : Thyroid protection (e.g., radiation exposure) vs. analytical use of 1-Methylnicotinamide-d7 Iodide .
Methyl Iodide (CH₃I)
Copper Iodide (CuI)
- Applications : Semiconductor manufacturing vs. metabolic research .
- Reactivity : CuI undergoes photodegradation, while 1-Methylnicotinamide-d7 Iodide is photostable under standard lab conditions .
Deuterated vs. Non-Deuterated Compounds
- Mass Spectrometry : Deuterated analogs eliminate signal overlap in MS, enabling precise quantification .
- Synthetic Complexity : Deuterium incorporation requires specialized reagents (e.g., deuterated methyl iodide) and rigorous purification .
Key Research Findings
Analytical Precision: 1-Methylnicotinamide-d7 Iodide reduces inter-sample variability by 15–20% compared to non-isotopic standards in LC-MS/MS .
Metabolic Tracing : Deuterium labeling enables tracking of nicotinamide-to-NAD+ conversion rates in liver cells, revealing compartment-specific metabolic fluxes .
Stability : The iodide form remains stable in aqueous solutions (pH 4–9) for >6 months at -20°C, unlike hydrochloride salts prone to hydrolysis .
Q & A
Q. What frameworks guide the integration of 1-Methylnicotinamide-d7 Iodide into longitudinal metabolic studies?
- Methodological Answer : Adopt PICOT-like frameworks for hypothesis structuring:
- P : Model organism/cell line
- I : Deuterated compound administration
- C : Non-deuterated control
- O : Metabolic flux/output (e.g., NAD+ levels)
- T : Timepoints (e.g., 0, 24, 48 hrs)
Use PRISMA guidelines for systematic reviews of prior evidence and power analysis for sample size determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
